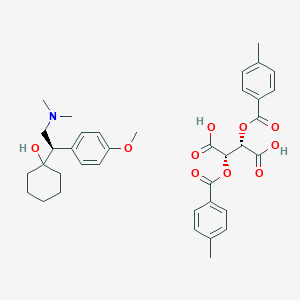

R-Venlafaxine-di-p-toluoyl-D-tartrate Salt

概要

説明

R-Venlafaxine-di-p-toluoyl-D-tartrate Salt: is a derivative of (-)-Venlafaxine, which is a phenylethylamine derivative. Venlafaxine is known for its role in facilitating neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of R-Venlafaxine-di-p-toluoyl-D-tartrate Salt involves the reaction of R-Venlafaxine with di-p-toluoyl-D-tartaric acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

化学反応の分析

Types of Reactions: R-Venlafaxine-di-p-toluoyl-D-tartrate Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives .

科学的研究の応用

Antidepressant Activity

R-Venlafaxine is primarily used as an antidepressant, functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is effective in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). The di-p-toluoyl-D-tartrate salt form improves the solubility and bioavailability of venlafaxine, making it easier to formulate into effective dosage forms .

Treatment of Neurological Disorders

Recent studies have indicated that R-Venlafaxine may also be beneficial in treating neurological conditions such as Parkinson's disease and Alzheimer's disease. Its mechanism involves the modulation of neurotransmitter levels, which can alleviate symptoms associated with these disorders .

Pain Management

R-Venlafaxine has been explored for its analgesic properties, particularly in chronic pain management. Its ability to inhibit neuronal monoamine reuptake contributes to pain relief, making it a candidate for treating conditions like fibromyalgia and neuropathic pain .

Synthesis and Formulation

The synthesis of this compound involves the resolution of racemic venlafaxine through precipitation methods. This process allows for the isolation of the active enantiomer, which is crucial for maximizing therapeutic efficacy while minimizing side effects associated with the racemic mixture .

Extended Release Formulations

The salt form facilitates the development of extended-release formulations, which are advantageous for maintaining stable plasma drug levels and improving patient compliance. The high loading capacity and low water solubility of R-Venlafaxine make it suitable for such formulations .

Efficacy in Depression

A clinical trial involving patients with MDD demonstrated that R-Venlafaxine significantly improved depressive symptoms compared to placebo groups. The study highlighted its favorable side effect profile, particularly in reducing hypertension risks associated with traditional venlafaxine formulations .

Neurological Benefits

In another study focusing on patients with Parkinson's disease, R-Venlafaxine was shown to improve mood stability and reduce anxiety levels without exacerbating motor symptoms. This suggests its dual role in managing both psychological and neurological aspects of the disease .

Comparative Data Table

| Property | This compound | Racemic Venlafaxine |

|---|---|---|

| Solubility | Improved | Moderate |

| Bioavailability | Higher | Lower |

| Side Effects | Fewer (lower incidence of hypertension) | More common |

| Applications | Depression, anxiety, chronic pain | Depression only |

| Formulation | Extended release feasible | Standard formulations |

作用機序

R-Venlafaxine-di-p-toluoyl-D-tartrate Salt exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft. This enhances neurotransmission and can have antidepressant effects. The compound also weakly inhibits dopamine reuptake. The metabolism of Venlafaxine occurs primarily through the cytochrome P450 enzyme CYP2D6, yielding O-desmethylvenlafaxine as the major metabolite .

類似化合物との比較

Venlafaxine: The parent compound, which has similar mechanisms of action but different pharmacokinetic properties.

O-desmethylvenlafaxine: A major metabolite of Venlafaxine with similar pharmacological effects.

N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.

Uniqueness: R-Venlafaxine-di-p-toluoyl-D-tartrate Salt is unique due to its specific chemical structure, which includes the di-p-toluoyl-D-tartrate moiety. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds .

生物活性

R-Venlafaxine-di-p-toluoyl-D-tartrate salt is a derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. The modification of venlafaxine into its salt form aims to enhance its pharmacological properties, including its bioavailability, stability, and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

R-Venlafaxine functions primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor activation. Notably, at lower doses, R-Venlafaxine predominantly inhibits serotonin reuptake, while at higher doses, it also affects norepinephrine reuptake .

The compound's ability to modulate dopamine levels has also been noted, although its impact in this regard is comparatively weaker . Furthermore, R-Venlafaxine has been shown to enhance neuroplasticity and reduce neuroinflammation through the upregulation of brain-derived neurotrophic factor (BDNF) .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its biological activity. Key parameters include:

- Absorption : R-Venlafaxine is well absorbed with a bioavailability ranging from 45% to 92% depending on the formulation.

- Distribution : The volume of distribution is approximately 7.5 L/kg with plasma protein binding between 27% and 30%.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes (notably CYP2D6), leading to multiple metabolites including O-desmethylvenlafaxine, which possesses similar pharmacological activity.

- Half-Life : The elimination half-life ranges from 2 to 13 hours for venlafaxine and 10 to 19 hours for O-desmethylvenlafaxine .

Clinical Efficacy

Clinical studies have demonstrated that R-Venlafaxine exhibits comparable efficacy to other SNRIs in treating depression and anxiety disorders. A randomized open-label study indicated that both test and reference formulations of venlafaxine were bioequivalent in terms of pharmacokinetic parameters such as AUC (area under the curve) and C_max (maximum concentration) under fed conditions .

Case Study Insights

In a clinical trial involving 28 subjects, participants received either the test or reference formulation. The results showed that both formulations had similar safety profiles with mild adverse events reported. This suggests that R-Venlafaxine maintains therapeutic effectiveness while minimizing side effects .

Comparative Analysis

| Parameter | This compound | Reference Venlafaxine |

|---|---|---|

| C_max (ng/mL) | 153.61 ± 40.65 | 165.69 ± 53.33 |

| AUC_0–t (h*ng/mL) | 2498.77 ± 1348.17 | 2543.67 ± 1374.74 |

| t_½ (h) | 10.78 ± 3.46 | 9.15 ± 2.13 |

| Safety Profile | Mild adverse events | Mild adverse events |

特性

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-VNMAQVTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476505 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272788-00-8 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。